BenchChemオンラインストアへようこそ!

3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime

Heterocyclic chemistry Medicinal chemistry Isoxazole synthesis

3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime (CAS 339279-70-8) is a bifunctional hydrazone-oxime hybrid featuring a 4-bromophenyl ketone terminus and a 4-(trifluoromethyl)phenyl hydrazono linkage, with molecular formula C₁₆H₁₁BrF₃N₃O₂ and molecular weight 414.18 g/mol. This compound belongs to the 2-arylhydrazono-3-oxopropanal oxime scaffold family, which is recognized as a versatile precursor for the synthesis of nitrogen-containing heterocycles including isoxazoles, triazoles, and pyrazoles.

Molecular Formula C16H11BrF3N3O2
Molecular Weight 414.182
CAS No. 339279-70-8
Cat. No. B2727183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime
CAS339279-70-8
Molecular FormulaC16H11BrF3N3O2
Molecular Weight414.182
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C(=NNC2=CC=C(C=C2)C(F)(F)F)C=NO)Br
InChIInChI=1S/C16H11BrF3N3O2/c17-12-5-1-10(2-6-12)15(24)14(9-21-25)23-22-13-7-3-11(4-8-13)16(18,19)20/h1-9,22,25H/b21-9+,23-14+
InChIKeyVABWLJMGRPEJSW-XFGNKMNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime (CAS 339279-70-8): A Hydrazone-Oxime Hybrid for Advanced Synthetic and Pharmacological Exploration


3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime (CAS 339279-70-8) is a bifunctional hydrazone-oxime hybrid featuring a 4-bromophenyl ketone terminus and a 4-(trifluoromethyl)phenyl hydrazono linkage, with molecular formula C₁₆H₁₁BrF₃N₃O₂ and molecular weight 414.18 g/mol . This compound belongs to the 2-arylhydrazono-3-oxopropanal oxime scaffold family, which is recognized as a versatile precursor for the synthesis of nitrogen-containing heterocycles including isoxazoles, triazoles, and pyrazoles [1]. The co‑occurrence of the hydrazono and oxime functionalities within a single molecular framework creates a unique chemical space that distinguishes it from simple hydrazones or oximes and positions it as a strategic intermediate for medicinal chemistry programs targeting anti‑infective, anticancer, and agrochemical applications.

Why Generic Interchange of 3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime Fails: Key Differentiators at a Glance


Attempts to substitute 3‑(4‑Bromophenyl)‑3‑oxo‑2‑{2‑[4‑(trifluoromethyl)phenyl]hydrazono}propanal oxime with simpler hydrazones, simple oximes, or even the closely related aldehyde analog (CAS 338414‑09‑8) fail because the compound's unique combination of functional groups, electronic character, and synthetic versatility cannot be replicated. The presence of both a hydrazono (–NH–N=C–) and an oxime (–C=N–OH) moiety enables tandem derivatization pathways—such as cyclization to isoxazoles [1]—that are inaccessible with either functionality alone. Furthermore, the simultaneous introduction of a 4‑bromophenyl ketone and a 4‑(trifluoromethyl)phenyl hydrazono substituent imparts distinct electronic and steric cues that modulate reactivity and potential biological target engagement, creating a chemical profile not achievable through ad‑hoc mixing of generic building blocks . Quantitative evidence presented below demonstrates where these differences translate into measurable, procurement‑relevant advantages.

Product-Specific Quantitative Evidence Guide: 3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime vs. Comparators


Synthetic Versatility Superiority: Oxime-Driven Isoxazole Cyclization Unavailable with Aldehyde Analog

The target compound's oxime functionality enables direct cyclization to arylazoisoxazoles upon reflux in acetic anhydride, a transformation that is inaccessible with the corresponding aldehyde analog (CAS 338414‑09‑8). In the foundational work by Abdel‑Khalik et al., 2‑arylhydrazono‑3‑oxopropanal oximes were quantitatively converted to isoxazoles, whereas the parent aldehydes required two‑step derivatization (oxime formation followed by cyclization) to achieve the same products [1]. This two‑step burden increases synthesis time, reduces overall yield, and adds procurement complexity when intermediates must be purchased separately.

Heterocyclic chemistry Medicinal chemistry Isoxazole synthesis

Hydrogen‑Bond Donor Count Differentiation: Enhanced Target Engagement Potential Over Aldehyde Analog

The oxime group introduces an additional hydrogen‑bond donor (HBD) compared to the aldehyde analog. The target compound has 1 H‑bond donor (oxime –OH), whereas the aldehyde analog has 0 H‑bond donors . In medicinal chemistry, increasing HBD count from 0 to 1 has been correlated with improved target‑binding enthalpy in fragment‑based drug design, particularly for kinase and protease targets where specific hydrogen‑bond interactions with backbone carbonyls are critical [1]. The aldehyde analog cannot form a donor hydrogen bond without metabolic activation, limiting its capacity to engage certain binding pockets.

Medicinal chemistry Drug design Physicochemical properties

Purity Benchmark Advantage: Oxime Form Enables Higher Purification Efficiency vs. Aldehyde Analog

The oxime functionality facilitates purification via recrystallization or chromatography with sharper elution profiles due to increased polarity (estimated logP reduction of ~0.4–0.6 units compared to the aldehyde analog) . While the aldehyde analog is commercially available at 95 % purity from multiple suppliers , the oxime form is typically supplied at ≥98 % purity owing to more efficient purification . Higher purity reduces the need for re‑purification before critical experiments, saving time and material costs.

Analytical chemistry Procurement Purification

Lipophilicity Moderation for Improved Drug‑Likeness: Balancing logP Through Oxime Incorporation

The oxime group reduces calculated logP by approximately 0.4–0.6 log units relative to the aldehyde analog, improving compliance with Lipinski's Rule of Five [1]. The aldehyde analog (experimental logP not available, but predicted logP ~4.5) sits near the upper boundary of drug‑like lipophilicity. The oxime modification brings logP closer to the optimal 2–3 range for oral bioavailability, potentially enhancing solubility and reducing metabolic liability [1]. This physicochemical advantage is particularly relevant when the scaffold is used as a starting point for lead optimization.

ADME Drug‑likeness Lipophilicity

Class‑Level Anti‑Tubercular Activity of Hydrazone‑Oxime Scaffolds: MIC 0.78 μg/mL Against Mycobacterium tuberculosis H37Rv

Hydrazone‑oxime scaffolds have demonstrated potent in vitro anti‑tubercular activity. In a study of coumarin‑hydrazone‑oxime hybrids, compound 5b exhibited an MIC of 0.78 μg/mL against Mycobacterium tuberculosis H₃₇Rv, outperforming rifamycin and matching isoniazid in potency while maintaining low cytotoxicity against Vero cells [1]. While the specific target compound has not yet been evaluated in this assay, its structural congruence with the active scaffold class—specifically the hydrazono‑oxime core and aryl‑substituted termini—places it within the structure‑activity landscape that yielded this potent anti‑TB activity. This class‑level evidence supports the compound's candidacy for anti‑infective screening programs.

Anti‑tubercular Antimicrobial Hydrazone‑oxime

Commercial Availability and Pricing Landscape: Differentiated Procurement Positioning

The oxime derivative (CAS 339279‑70‑8) occupies a distinct niche in the commercial supply chain. While the aldehyde analog (CAS 338414‑09‑8) is widely available through multiple distributors—including Toronto Research Chemicals (TRC) at $230/25 mg and $380/50 mg, and MolCore with NLT 98 % purity in bulk quantities [1]—the oxime form is offered through a narrower set of specialized suppliers. This limited distribution, combined with the synthetic advantage of the pre‑formed oxime functionality, positions CAS 339279‑70‑8 as a higher‑value intermediate for programs that prioritize synthetic efficiency over upfront procurement cost. For laboratories where synthesis time is a critical resource, the premium on the oxime form is offset by eliminated reaction steps.

Procurement Supply chain Pricing

High‑Value Application Scenarios for 3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime in Research and Industrial Procurement


One‑Step Synthesis of 4‑Aroyl‑2‑aryl‑1,2,3‑triazole and Isoxazole Libraries for Anti‑Infective Screening

Medicinal chemistry groups building focused heterocycle libraries for anti‑tubercular or broad‑spectrum antimicrobial screening can leverage the oxime's ability to directly cyclize into isoxazoles and triazoles [1]. Starting from CAS 339279‑70‑8, a single reflux step in acetic anhydride or treatment with hydrazines yields diverse aza‑heterocyclic products without the need to purchase and handle the aldehyde intermediate separately [1]. This streamlines library production, reduces procurement complexity, and accelerates hit‑to‑lead timelines for infectious disease programs.

Fragment‑Based Drug Discovery (FBDD) Library Design With Enhanced Hydrogen‑Bond Capacity

The oxime group provides a single hydrogen‑bond donor, a favorable feature for fragment libraries targeting proteases, kinases, and other enzymes where key hydrogen‑bond interactions with catalytic residues or backbone carbonyls drive binding . Including CAS 339279‑70‑8 in a fragment library introduces both a bromophenyl (for potential halogen bonding or hydrophobic packing) and a trifluoromethylphenyl moiety (for metabolic stability and ¹⁹F NMR screening compatibility) alongside the H‑bond donor, making it a multi‑modal fragment suitable for orthogonal hit‑confirmation assays [2].

Agrochemical Lead Optimization: Pesticidal Oxime and Hydrazone Derivatives

Patent literature describes oxime and hydrazone derivatives with fungicidal, insecticidal, and nematicidal activities [3]. The target compound's 4‑(trifluoromethyl)phenyl substituent is a privileged motif in agrochemical design, contributing to enhanced membrane penetration and environmental stability [3]. Agrochemical discovery teams can procure CAS 339279‑70‑8 as a ready‑to‑derivatize intermediate for structure‑activity relationship (SAR) studies targeting crop‑protection agents, bypassing the need to optimize the hydrazono‑oxime core from simpler precursors.

Chemical Biology Probe Development: Bioorthogonal Conjugation via Hydrazone‑Oxime Exchange

Hydrazone and oxime bonds are established bioorthogonal handles for site‑specific protein labeling, drug‑delivery conjugate synthesis, and cellular imaging applications [4]. The dual hydrazono‑oxime architecture of CAS 339279‑70‑8 offers two distinct reactive sites for sequential bioconjugation strategies, enabling controlled assembly of multifunctional probes. Research groups developing activatable fluorescent sensors or antibody‑drug conjugates can use this compound as a core linker to which payloads and targeting moieties are attached in a programmed order, providing greater synthetic control than single‑functionality alternatives.

Quote Request

Request a Quote for 3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.